molecular formula C14H14BrClN2O2S B15241639 tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate

Katalognummer: B15241639
Molekulargewicht: 389.7 g/mol
InChI-Schlüssel: ZJFMGGNRSMXGKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, a thiazole ring, and a phenylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .

Medicine: It can be used in the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities .

Wirkmechanismus

The mechanism of action of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and phenylcarbamate moiety can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate is unique due to the presence of both bromine and chlorine atoms in the thiazole ring, along with the phenylcarbamate moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H14BrClN2O2S

Molekulargewicht

389.7 g/mol

IUPAC-Name

tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)-N-phenylcarbamate

InChI

InChI=1S/C14H14BrClN2O2S/c1-14(2,3)20-13(19)18(9-7-5-4-6-8-9)12-17-10(15)11(16)21-12/h4-8H,1-3H3

InChI-Schlüssel

ZJFMGGNRSMXGKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.